molecular formula C12H8N2O3 B8657359 3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 681163-15-5

3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B8657359
CAS RN: 681163-15-5
M. Wt: 228.20 g/mol
InChI Key: AGSPSMZPSFQYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-hydroxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

681163-15-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C12H8N2O3/c15-6-1-2-10-7(3-6)9(5-13-10)8-4-11(16)14-12(8)17/h1-5,13,15H,(H,14,16,17)

InChI Key

AGSPSMZPSFQYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C3=CC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(5-hydroxy-1H-indol-3-yl)-2,5-pyrrolidinedione 10% palladium-on-carbon (135 mg) is added to a solution of the compound of Step A of Preparation H (450 mg) in dry methanol (90 ml). After having purged in vacuo for 20 minutes, the reaction mixture is placed under a hydrogen atmosphere (1 atm) for 3 hours. Following filtration over Celite and evaporation of the filtrate, the expected product is obtained.
Name
3-(5-hydroxy-1H-indol-3-yl)-2,5-pyrrolidinedione
Quantity
135 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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